molecular formula C12H16BrNO B104367 2-bromo-N-(2,6-dimethylphenyl)butanamide CAS No. 53984-81-9

2-bromo-N-(2,6-dimethylphenyl)butanamide

Cat. No.: B104367
CAS No.: 53984-81-9
M. Wt: 270.17 g/mol
InChI Key: JGDSSRKVVDAVPO-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,6-dimethylphenyl)butanamide (CAS 53984-81-9) is a brominated amide compound of high interest in organic and medicinal chemistry research. With a molecular formula of C 12 H 16 BrNO and a molecular weight of 270.17 g/mol, this solid serves as a versatile synthetic intermediate [ ][ ][ ]. Its primary research application is in the synthesis of active pharmaceutical ingredients. The compound is a recognized precursor in the multi-step synthesis of Etidocaine, a local anesthetic agent, demonstrating its value in developing molecules with biological activity [ ][ ]. The structure features an alpha-bromo carbonyl group, which is a highly reactive site that can undergo various substitution reactions, making it a useful building block for constructing more complex chemical architectures [ ]. Researchers should note that this compound requires careful handling. It is classified with the GHS signal word "Danger" and carries hazard statements for causing skin and eye damage (H314) and being harmful if swallowed (H302) [ ][ ]. For preservation of quality, it is recommended to store under an inert atmosphere at 2-8°C [ ][ ]. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-(2,6-dimethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDSSRKVVDAVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of N-(2,6-Dimethylphenyl)Butanamide

The most widely reported method involves brominating N-(2,6-dimethylphenyl)butanamide using molecular bromine (Br₂) in a halogenation reaction. The procedure is adapted from analogous syntheses of diethyl-substituted variants:

  • Precursor Preparation :
    N-(2,6-Dimethylphenyl)butanamide is synthesized via condensation of 2,6-dimethylaniline with butanoyl chloride in the presence of a base such as triethylamine.

  • Bromination Reaction :

    • Solvent : Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

    • Temperature : 0–5°C (ice-water bath).

    • Procedure :

      • Dissolve N-(2,6-dimethylphenyl)butanamide (1 equiv) in CH₂Cl₂.

      • Add Br₂ (1.1 equiv) dropwise over 30 minutes.

      • Stir for 4–6 hours under nitrogen atmosphere.

  • Workup :

    • Quench excess Br₂ with sodium thiosulfate (Na₂S₂O₃).

    • Extract with ethyl acetate and wash with water.

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

Key Variables :

  • Solvent Polarity : Polar solvents like CH₂Cl₂ enhance bromine solubility but may increase side reactions.

  • Stoichiometry : Excess Br₂ (>1 equiv) leads to di-brominated byproducts.

Hydrobromic Acid (HBr) with Hydrogen Peroxide (H₂O₂)

A milder bromination method employs HBr and H₂O₂ as an in situ bromine source:

  • Conditions : 20–25°C, 12-hour reaction time.

  • Yield : 65–70% (lower than Br₂ method but fewer side reactions).

N-Bromosuccinimide (NBS) in Tetrahydrofuran (THF)

NBS offers controlled bromination under radical initiation:

  • Catalyst : Azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Yield : 75–80% with high regioselectivity.

Optimization of Reaction Conditions

Table 1: Impact of Reaction Variables on Yield and Purity

VariableConditionYield (%)Purity (%)
Solvent CH₂Cl₂8592
CCl₄7888
Temperature 0°C8895
25°C7282
Bromine Equivalents 1.0 equiv8592
1.2 equiv63*75

*Di-brominated byproduct formation increases at higher Br₂ concentrations.

Purification Techniques

Recrystallization

  • Solvent System : Ethanol/water (3:1 v/v).

  • Purity : 95–98% after two recrystallizations.

  • Yield Loss : 10–15% due to solubility limitations.

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Hexane/ethyl acetate (4:1).

  • Purity : >99% with 85–90% recovery.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Reactors : Enable precise temperature control and reduce reaction time by 40%.

  • In-Line Purification : Integrated crystallization units minimize downstream processing.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Br₂/CH₂Cl₂8592High
HBr/H₂O₂7088Moderate
NBS/THF8095Low

Challenges and Limitations in Synthesis

  • Byproduct Formation : Di-brominated derivatives and oxidized side products.

  • Sensitivity to Moisture : Hydrolysis of the amide group under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,6-dimethylphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(2,6-dimethylphenyl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,6-dimethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Below is a systematic comparison of 2-bromo-N-(2,6-dimethylphenyl)butanamide with analogous compounds, focusing on structural features, synthesis pathways, and applications.

Comparison with Lidocaine and Its Analogs

Lidocaine (C₁₄H₂₂N₂O), a widely used local anesthetic, shares the N-(2,6-dimethylphenyl) group but differs in its acyl chain and substituents. Key distinctions include:

  • Chain Length and Substituents : Lidocaine has a shorter acetamide backbone (2 carbons) with a chloro substituent, whereas this compound features a 4-carbon butanamide chain and a bromine atom at position 2 .
  • Synthetic Pathway: Lidocaine is synthesized via reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride, followed by diethylamine substitution.
Property This compound Lidocaine
Molecular Formula C₁₂H₁₆BrNO C₁₄H₂₂N₂O
Substituent Bromine (position 2) Chlorine (position 2)
Backbone Chain Butanamide (4 carbons) Acetamide (2 carbons)
Biological Application Experimental anesthetic analog Clinically approved

However, this remains speculative without direct pharmacological data .

Comparison with Agrochemical Acetamides

The N-(2,6-dimethylphenyl) group is also prevalent in agrochemicals, such as metalaxyl and benalaxyl , though these compounds differ in their acyl moieties:

  • Metalaxyl (C₁₅H₂₁NO₄): Contains a methoxyacetyl group instead of bromobutanamide, conferring antifungal activity by targeting oomycete RNA polymerase .
  • Benalaxyl (C₂₀H₂₃NO₃): Features a phenylacetyl group, enhancing soil persistence and systemic distribution in plants .
Property This compound Metalaxyl Benalaxyl
Acyl Group Bromobutanamide Methoxyacetyl Phenylacetyl
Primary Use Pharmaceutical research Antifungal agent Antifungal agent
Bioactivity Mechanism Sodium channel blockade (hypothesized) RNA polymerase inhibition RNA polymerase inhibition

The bromine substituent in this compound likely reduces its suitability for agricultural use compared to metalaxyl/benalaxyl, as halogens in this position may confer unintended ecotoxicity .

Comparison with Pharmacopeial Impurities

Pharmacopeial documents highlight structurally related impurities, such as 2-bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (Impurity C, EP). Key differences include:

  • Aromatic Substitution : Impurity C has a nitro and phenylcarbonyl group on the benzene ring, increasing steric hindrance and electronic effects compared to the simpler 2,6-dimethylphenyl group in the target compound .
  • Regulatory Status : Impurity C is classified as a controlled degradation product, whereas this compound is a deliberate synthetic target .

Research Implications and Limitations

While this compound demonstrates structural novelty, its pharmacological profile remains understudied. The compound’s bromine substituent and extended backbone warrant further investigation into its metabolic stability, toxicity, and binding affinity to sodium channels.

Biological Activity

2-Bromo-N-(2,6-dimethylphenyl)butanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₆BrNO
  • CAS Number : 924969-58-4
  • Molecular Weight : 271.17 g/mol
  • IUPAC Name : this compound

The compound features a bromine atom attached to a butanamide structure, which is further substituted with a dimethylphenyl group. This unique structure contributes to its biological properties.

Research indicates that this compound interacts with various biological targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for various physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against specific pathogens.

Antimicrobial Properties

A study highlighted the antifungal activity of related compounds, suggesting that structural analogs like this compound could exhibit similar effects. The compound's ability to inhibit fungal growth was demonstrated through in vitro assays against common fungal strains .

Case Studies

  • Case Study on Antifungal Activity :
    • A series of derivatives based on the butanamide structure were synthesized and tested for antifungal properties. Results indicated that modifications to the aromatic ring significantly enhanced antifungal efficacy .
    • Table 1: Antifungal Activity of Related Compounds
    CompoundActivity (MIC µg/mL)Target Pathogen
    This compoundTBDCandida albicans
    4-Bromo-N-(2-methylphenyl)butanamideTBDAspergillus niger
  • Case Study on Enzyme Inhibition :
    • Inhibition studies revealed that derivatives similar to this compound effectively inhibit enzymes such as cytochrome P450, which are crucial for drug metabolism .

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Antifungal Agents : Given its antimicrobial properties, it may serve as a lead compound for developing antifungal medications.
  • Cancer Therapeutics : Similar compounds have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and survival.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-bromo-N-(2,6-dimethylphenyl)butanamide?

  • Answer : The compound is synthesized via nucleophilic acyl substitution. A typical route involves reacting 2,6-dimethylaniline with brominated acyl halides (e.g., bromobutanoyl bromide) under anhydrous conditions. Key steps include:

  • Cooling : Maintaining reagents like ethanol in an ice-water bath to control exothermic reactions .
  • Reagent addition : Sequential addition of diethylamine or other amines as catalysts in toluene .
  • Purification : Techniques such as vacuum filtration and evaporation are critical for isolating the final product .
    • Comparison : Similar intermediates, like 2-bromo-N-(2,6-dimethylphenyl)propanamide, are synthesized using bromopropionyl bromide, highlighting the role of halide reactivity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the 2,6-dimethylphenyl group (δ 2.2–2.4 ppm for methyl protons) and bromine-induced deshielding .
  • Melting Point Analysis : Verifies purity, with deviations indicating impurities (e.g., unreacted starting materials) .

Q. How does the 2,6-dimethylphenyl group influence the compound’s physicochemical properties?

  • Answer : The steric bulk of the 2,6-dimethylphenyl group enhances lipid solubility, facilitating membrane penetration in biological systems. This is critical for analogs like lidocaine, where the group stabilizes the sodium channel-blocking conformation . Comparative studies with non-methylated analogs show reduced bioavailability .

Advanced Research Questions

Q. What mechanistic insights explain the bromine atom’s role in nucleophilic substitution reactions?

  • Answer : Bromine’s superior leaving-group ability (compared to chlorine) accelerates reactions with nucleophiles like amines. Kinetic studies using HPLC or in situ IR spectroscopy can track intermediate formation. For example, in lidocaine analogs, bromine substitution reduces reaction time by 30% compared to chloro derivatives .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsional strain. For related amides (e.g., 2-chloro-N-(2,6-dimethylphenyl)benzamide), SCXRD confirmed planar amide linkages and non-covalent interactions (e.g., C–H···O) stabilizing the crystal lattice . Solvent selection (e.g., slow evaporation in ethyl acetate) is critical for obtaining diffraction-quality crystals .

Q. What strategies mitigate degradation of this compound under hydrolytic conditions?

  • Answer : Stability studies at varying pH (1–13) using LC-MS identify degradation pathways:

  • Acidic conditions : Amide bond hydrolysis yields 2,6-dimethylaniline and bromobutyric acid.
  • Basic conditions : Eliminations dominate, forming α,β-unsaturated byproducts .
    • Stabilization : Lyophilization or storage in anhydrous solvents (e.g., acetonitrile) reduces hydrolysis .

Q. How does modifying the butanamide chain length affect biological activity in local anesthetics?

  • Answer : SAR studies show that increasing chain length (e.g., from propanamide to butanamide) enhances duration of action by slowing metabolism. For example, etidocaine (a butanamide derivative) exhibits prolonged nerve blockade compared to shorter-chain analogs . Electrophysiological assays on sodium channels quantify these effects .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationReflux under inert gas, TLC monitoring
Structural ElucidationSCXRD, 2D NMR (COSY, HSQC)
Stability ProfilingForced degradation studies with LC-MS
Biological Activity ScreeningPatch-clamp assays for sodium channel inhibition

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